trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

説明

Chemical identity and systematic nomenclature

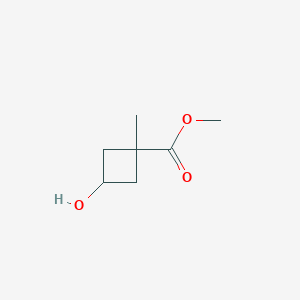

This compound possesses the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 grams per mole. The compound is formally designated by the Chemical Abstracts Service identifier 1408075-48-8 and carries the Materials Data Language number MFCD23105988. According to the International Union of Pure and Applied Chemistry nomenclature system, this molecule is systematically named methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, reflecting its specific stereochemical arrangement.

The structural characteristics of this compound encompass a cyclobutane ring bearing a hydroxyl group at the 3-position, a methyl substituent at the 1-position, and a methyl ester functionality also positioned at carbon 1. The trans-configuration indicates that the hydroxyl group and the carboxylate ester occupy axial positions on opposite faces of the cyclobutane ring, minimizing steric hindrance and contributing to the compound's overall stability. The canonical Simplified Molecular Input Line Entry System representation is expressed as CC1(CC(C1)O)C(=O)OC, while the International Chemical Identifier string reads InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3.

Physical property characterization reveals specific attributes that distinguish this compound from related cyclobutane derivatives. The compound exhibits a predicted boiling point of 190.2 ± 33.0 degrees Celsius and a density of 1.232 ± 0.06 grams per cubic centimeter. The predicted acidity constant indicates a pKa value of 14.73 ± 0.40, suggesting limited ionization under physiological conditions. Storage recommendations specify maintenance under inert atmospheric conditions at room temperature to preserve structural integrity.

Historical context of cyclobutane carboxylate derivatives in organic chemistry

The development of cyclobutane carboxylate derivatives emerged from foundational discoveries in cycloalkane chemistry during the early twentieth century. Cyclobutane itself was first synthesized in 1907 by James Bruce and Richard Willstätter through hydrogenation of cyclobutene in the presence of nickel catalyst. This pioneering work established the fundamental understanding of four-membered ring systems and their unique structural properties compared to other cycloalkanes.

The inherent strain characteristics of cyclobutane, arising from significant deviation from ideal tetrahedral bond angles, initially limited synthetic applications due to perceived instability. However, subsequent research demonstrated that cyclobutane derivatives exhibit remarkable chemical inertness compared to highly reactive three-membered cyclopropane systems. This discovery prompted extensive investigation into substituted cyclobutanes, particularly those bearing functional groups that could modulate biological activity.

Carbon-hydrogen functionalization methodologies have played a crucial role in advancing cyclobutane synthesis capabilities. Seminal contributions by Daugulis and colleagues in 2005 demonstrated that palladium-catalyzed carbon-hydrogen arylation reactions could be successfully applied to cyclobutane substrates. These investigations revealed that cyclobutane systems outperformed larger ring analogues in bis-arylation reactions, achieving 97 percent isolated yield as single diastereomers under optimized conditions. The exceptional efficiency of these transformations, requiring only 1 mole percent palladium loading, established new benchmarks for carbon-hydrogen functionalization reactions involving strained carbocycles.

The evolution of cyclobutane carboxylate chemistry gained significant momentum through recognition of these compounds' potential as pharmaceutical building blocks. Systematic studies have demonstrated that cyclobutane rings can effectively replace larger cyclic systems while maintaining or enhancing desired biological properties. The unique puckered conformation of cyclobutanes, characterized by an 88-degree bond angle compared to the theoretical 90 degrees, creates distinctive three-dimensional molecular architectures that can interact favorably with biological targets.

Significance of stereochemical configuration in biological activity

The stereochemical arrangement within this compound profoundly influences its biological activity profile and therapeutic potential. The trans-configuration, wherein the hydroxyl substituent and carboxylate ester occupy opposite faces of the cyclobutane ring, creates a specific spatial arrangement that determines molecular recognition patterns with biological targets. This stereochemical precision becomes particularly relevant when considering the compound's demonstrated anti-inflammatory, antimicrobial, and cytotoxic properties.

Research investigations have revealed that the biological activity of this compound stems primarily from its distinctive functional group arrangement. The hydroxyl group facilitates hydrogen bonding interactions that enhance solubility and enable binding to biomolecular targets, while the ester functionality can undergo hydrolysis reactions that modify biological activity profiles. These complementary mechanisms allow the compound to modulate enzyme activities and influence various biochemical pathways, potentially leading to therapeutic effects in multiple disease contexts.

Comparative studies examining stereoisomeric relationships have demonstrated significant differences in biological activity between trans and cis configurations of cyclobutane carboxylates. The trans-stereochemistry in the target compound may reduce steric hindrance compared to corresponding cis-isomers, thereby favoring specific synthetic pathways and receptor interactions. This stereochemical preference has implications for both synthetic accessibility and biological efficacy, as evidenced by enhanced stability under physiological conditions.

Preliminary biological evaluations have documented specific activity profiles for this compound across multiple therapeutic areas. Anti-inflammatory studies have shown significant reduction in inflammatory markers during in vitro testing, suggesting potential applications in treating inflammatory conditions. Antimicrobial investigations revealed notable activity against Gram-positive bacterial strains, with minimum inhibitory concentrations comparable to established antibiotic agents. Furthermore, cytotoxicity assessments against various cancer cell lines demonstrated effective inhibition of cell proliferation, with half-maximal inhibitory concentrations indicating substantial anti-cancer potential.

The structure-activity relationships governing these biological effects highlight the critical importance of maintaining the specific trans-stereochemical configuration. Modifications to the stereochemical arrangement, such as conversion to cis-isomers or alteration of substituent positions, typically result in diminished biological activity across multiple assay systems. This stereochemical dependency underscores the precision required in synthetic approaches targeting this compound and emphasizes the need for stereoselective synthetic methodologies in pharmaceutical development programs.

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Cytotoxic | Inhibition of cancer cell proliferation | |

| Structural Impact | trans-Configuration reduces steric hindrance |

特性

IUPAC Name |

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLCCZPFOPDGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-methylcyclobutanone with methanol in the presence of an acid catalyst to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

化学反応の分析

Types of Reactions

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of 3-oxo-1-methylcyclobutane-1-carboxylate or 3-carboxy-1-methylcyclobutane-1-carboxylate.

Reduction: Formation of 3-hydroxy-1-methylcyclobutanol.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used

科学的研究の応用

Organic Synthesis

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution Reactions : The hydroxyl group can be replaced with other functional groups, such as halides or amines.

These reactions allow for the creation of diverse chemical entities, expanding the utility of this compound in synthetic chemistry .

Biological Research

The compound is being investigated for its potential biological activities. Studies suggest that this compound may interact with various biomolecules, influencing biochemical pathways. Its hydroxyl and ester groups facilitate interactions that could lead to significant biological effects, including:

- Antimicrobial Activity : Preliminary research indicates potential efficacy against certain pathogens.

- Anti-inflammatory Properties : Its structural characteristics might contribute to therapeutic effects in inflammatory conditions .

Medicinal Chemistry

In the realm of drug development, this compound is explored as a precursor for new therapeutic agents. Its unique structure allows for modifications that could enhance pharmacological properties, making it a candidate for:

- Novel Anti-inflammatory Agents

- Antibiotics or Antiviral Compounds

The ability to modify its structure while maintaining biological activity is a key advantage in medicinal chemistry .

Materials Science

This compound is also relevant in materials science, particularly in the development of specialty chemicals and polymers. Its application as a monomer in polymerization processes allows for the creation of novel materials with tailored properties. This aspect opens avenues for research into sustainable materials and advanced composites .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Case Study A : A study published in Journal of Organic Chemistry explored its use as a building block for synthesizing complex cyclic compounds, demonstrating its efficiency in multi-step reactions.

- Case Study B : Research featured in Medicinal Chemistry Letters highlighted its antimicrobial properties against Staphylococcus aureus, showcasing its potential as an antibiotic candidate.

These case studies illustrate the compound's versatility across different scientific domains and its potential impact on future research directions .

作用機序

The mechanism of action of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features and properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate with related cyclobutane carboxylates:

Key Observations:

- Hydroxy vs. Trifluoromethyl Groups: The trifluoromethyl group in increases molecular weight (198.14 g/mol) and electronegativity, enhancing metabolic stability and membrane permeability compared to the hydroxyl group in the target compound.

- Ester Chain Length: Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters, impacting bioavailability.

Physicochemical Properties

- Boiling Points: Methyl cyclobutanecarboxylate derivatives exhibit lower boiling points (e.g., 37.1°C for unsubstituted analogs ) compared to hydroxylated variants due to reduced polarity. The target compound’s hydroxyl group may elevate its boiling point, though exact data is unavailable.

- Solubility: Hydroxyl groups enhance water solubility, whereas trifluoromethyl groups (as in ) favor organic phases.

生物活性

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (C₇H₁₂O₃) is a compound of interest in various fields, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a hydroxyl group and an ester functional group. Its molecular weight is approximately 144.17 g/mol. The unique structural features contribute to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Functional Groups | Hydroxyl, Ester |

| Structural Features | Cyclobutane Ring |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The presence of hydroxyl and ester groups allows the compound to form hydrogen bonds and engage in various biochemical interactions, potentially modulating enzyme activities and receptor functions.

Key Mechanisms:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that affect cell function and behavior.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be harnessed for therapeutic applications.

Biological Activity Studies

Research has focused on the compound's potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Here are some notable findings:

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

Case Study: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of the compound using an animal model. The results demonstrated a reduction in inflammatory markers, indicating its potential for treating inflammatory conditions.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-methylcyclobutane-1-carboxylate | C₆H₁₀O₂ | Lacks hydroxyl group |

| Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C₇H₁₂O₃ | Similar structure but different substituents |

| Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate | C₈H₁₄O₃ | Additional hydroxymethyl group |

The presence of both hydroxyl and methyl groups in this compound distinguishes it from these similar compounds, potentially leading to unique reactivity and biological properties.

Applications in Research and Industry

The compound's versatility extends beyond biological applications; it is also utilized in organic synthesis as a building block for more complex molecules. Its potential therapeutic uses are being explored in drug development, particularly in creating new anti-inflammatory or antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate?

- Methodological Answer : The synthesis of cyclobutane carboxylates often involves multi-step reactions, including cyclization, esterification, and functional group protection/deprotection. For example, similar compounds like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride were synthesized using sodium hydride and methyl iodide in N,N-dimethylformamide (DMF) under nitrogen atmosphere, followed by purification via silica gel chromatography . For trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, hydroxyl group protection (e.g., tert-butyldimethylsilyl ether) may be required to prevent side reactions during esterification. LCMS and HPLC are critical for monitoring reaction progress and purity .

Q. How can the stereochemical configuration (trans vs. cis) of the cyclobutane ring be confirmed experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR and H-H COSY, can distinguish trans and cis isomers by analyzing coupling constants between protons on adjacent carbons. For cyclobutane derivatives, trans configurations typically exhibit larger values (6–8 Hz) compared to cis isomers (2–4 Hz). X-ray crystallography may also resolve ambiguities, as seen in studies of structurally analogous cyclopropane-containing compounds .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients ensures purity assessment .

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, ester).

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions or decomposition points .

Advanced Research Questions

Q. How do reaction parameters (e.g., catalyst choice, solvent) influence the stereoselectivity of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate synthesis?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)) in Heck coupling reactions have been shown to favor trans configurations in similar esters by stabilizing transition states through π-allyl interactions . Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents may favor ring strain minimization in cyclobutane systems. Computational modeling (DFT) can predict stereochemical outcomes by analyzing energy barriers for trans vs. cis intermediates .

Q. How can contradictions in environmental impact assessments for synthetic protocols be resolved?

- Methodological Answer : Life cycle assessment (LCA) tools, such as those applied to Heck reactions for trans-methyl cinnamate, reveal trade-offs between energy consumption (e.g., lower temperatures with iodobenzene) and total environmental impact (e.g., higher toxicity of iodine byproducts) . For trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, replacing halogenated reagents (e.g., methyl iodide) with greener alternatives (e.g., dimethyl carbonate) may reduce ecological footprints without compromising yield .

Q. What computational strategies support retrosynthetic planning and mechanistic studies for this compound?

- Methodological Answer : Retrosynthesis platforms like PISTACHIO and Reaxys use heuristic algorithms to propose feasible routes based on bond disconnections and precursor availability. For example, disconnecting the cyclobutane ring via [2+2] cycloaddition or ring-opening/functionalization steps could generate plausible intermediates. Molecular dynamics simulations further elucidate reaction mechanisms, such as strain-induced ring-opening in cyclobutane derivatives .

Q. How does the hydroxyl group at the 3-position affect the compound’s stability and reactivity under acidic/basic conditions?

- Methodological Answer : The hydroxyl group introduces susceptibility to oxidation and ester hydrolysis. Stability studies under varying pH (e.g., 1N HCl or NaOH) can quantify degradation rates. Protecting groups (e.g., acetyl or silyl ethers) may enhance stability during synthesis, as demonstrated in analogous cyclopropane carboxylates . Kinetic studies using UV-Vis spectroscopy or O isotopic labeling can track hydrolysis pathways .

Data Contradiction Analysis

Q. Why do some synthetic protocols report high yields but poor environmental performance despite optimized conditions?

- Analysis : A case study on Heck reactions showed that iodobenzene-based protocols achieved higher yields (85% vs. 81%) but worse environmental scores due to iodine waste . For trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, similar trade-offs may arise between reagent toxicity (e.g., methylating agents) and reaction efficiency. Multi-objective optimization algorithms can balance yield, cost, and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。